molecular formula C25H36 B14569313 1,1'-Methylenebis(3-tert-butyl-2,5-dimethylbenzene) CAS No. 61633-08-7

1,1'-Methylenebis(3-tert-butyl-2,5-dimethylbenzene)

Cat. No.: B14569313
CAS No.: 61633-08-7
M. Wt: 336.6 g/mol
InChI Key: KCWYCXOREJUHSL-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(3-tert-butyl-2,5-dimethylbenzene) is an organic compound with a complex structure consisting of two benzene rings connected by a methylene bridge. Each benzene ring is substituted with tert-butyl and dimethyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Properties

CAS No.

61633-08-7

Molecular Formula

C25H36

Molecular Weight

336.6 g/mol

IUPAC Name

1-tert-butyl-3-[(3-tert-butyl-2,5-dimethylphenyl)methyl]-2,5-dimethylbenzene

InChI

InChI=1S/C25H36/c1-16-11-20(18(3)22(13-16)24(5,6)7)15-21-12-17(2)14-23(19(21)4)25(8,9)10/h11-14H,15H2,1-10H3

InChI Key

KCWYCXOREJUHSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)C)CC2=C(C(=CC(=C2)C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Methylenebis(3-tert-butyl-2,5-dimethylbenzene) typically involves the reaction of 3-tert-butyl-2,5-dimethylbenzene with formaldehyde under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with another molecule of 3-tert-butyl-2,5-dimethylbenzene to form the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis(3-tert-butyl-2,5-dimethylbenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydrogenated compounds .

Scientific Research Applications

1,1’-Methylenebis(3-tert-butyl-2,5-dimethylbenzene) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme interactions and as a model compound in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(3-tert-butyl-2,5-dimethylbenzene) involves its ability to disrupt intermolecular forces between different substances. This property allows it to act as a solvent, facilitating the extraction and purification of desired compounds from complex mixtures. The molecular targets and pathways involved include non-covalent interactions with other molecules, leading to the formation of homogeneous solutions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Methylenebis(3-tert-butyl-2,5-dimethylbenzene) is unique due to its methylene bridge connecting two benzene rings, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it suitable for specialized applications in various fields .

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